molecular formula C18H15F2N3O2S B2578837 (3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105226-79-6

(3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2578837
CAS No.: 1105226-79-6
M. Wt: 375.39
InChI Key: YWQVVSFYGLQEKR-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15F2N3O2S and its molecular weight is 375.39. The purity is usually 95%.
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Biological Activity

The compound (3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , also known as CAS No. 1105200-04-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound exhibits a unique structural arrangement that may influence its pharmacological properties. The molecular formula is C18H15F2N3O2SC_{18}H_{15}F_2N_3O_2S with a molecular weight of approximately 375.39 g/mol.

Structural Features

The compound consists of several key structural components:

  • 3,4-Difluorophenyl Group : The presence of fluorine atoms enhances the electronic properties of the molecule.
  • Piperidine Ring : This moiety is often associated with various biological activities and can influence the compound's interaction with biological targets.
  • Thiophene and Oxadiazole Moieties : These heterocycles are known for their roles in drug development due to their diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that modifications in the oxadiazole structure could enhance antitumor activity by targeting specific pathways involved in cancer cell survival.

Antimicrobial Properties

The incorporation of thiophene and oxadiazole rings has been linked to antimicrobial activity. Compounds featuring these structures have been reported to possess significant inhibitory effects against bacterial and fungal strains. Research indicates that the electron-withdrawing nature of the fluorine substituents may enhance membrane permeability, allowing for greater antimicrobial efficacy.

Anti-inflammatory Effects

Inflammation-related diseases are a major focus in drug development. Compounds similar to this compound have been observed to modulate inflammatory pathways effectively. In vitro studies have shown a reduction in pro-inflammatory cytokines when treated with related compounds, suggesting potential for use in inflammatory disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values in low micromolar range.
Study 2Antimicrobial EfficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MIC) were notably low.
Study 3Anti-inflammatory PropertiesReduced levels of IL-6 and TNF-alpha in LPS-stimulated macrophages by over 50%.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling : Interaction with specific receptors or pathways that regulate cell growth and immune responses.
  • Membrane Disruption : Enhanced permeability due to fluorine substitution may lead to increased uptake in microbial cells.

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2S/c19-13-6-5-11(9-14(13)20)18(24)23-7-1-3-12(10-23)16-21-22-17(25-16)15-4-2-8-26-15/h2,4-6,8-9,12H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQVVSFYGLQEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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